2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]-
Overview
Description
2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a compound belonging to the class of heterocyclic compounds containing pyridine fused to a pyrrole ring. This compound’s complex structure makes it an interesting candidate for various chemical and biological research studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]- typically involves a multi-step process, including:
Formation of the pyrrolo[2,3-b]pyridin-2-one backbone.
Introduction of the 5-bromo substituent through a bromination reaction.
Attachment of the 1-[[2-(trimethylsilyl)ethoxy]methyl] group via a silyl ether formation reaction.
Industrial Production Methods
In industrial settings, the synthesis process may be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent systems. Catalysts are often employed to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative transformations, particularly at the pyrrole ring.
Reduction: : Reduction reactions typically target the carbonyl group of the pyridin-2-one ring.
Substitution: : The bromine atom in the compound is reactive in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Agents like hydrogen peroxide, potassium permanganate, or other peroxides.
Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like amines, alcohols, or thiols in suitable solvents.
Major Products Formed
Oxidation: : Formation of oxidized derivatives like hydroxyl or ketone functionalities.
Reduction: : Alcohol derivatives.
Substitution: : Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]- is used in:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : In studying enzyme interactions and protein-ligand binding due to its structural complexity.
Medicine: : Potential precursor in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: : In materials science for the development of novel polymers and advanced materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its application context:
Molecular Targets: : Enzymes, receptors, or DNA/RNA segments.
Pathways Involved: : Can modulate signaling pathways, enzyme activity, or gene expression.
Comparison with Similar Compounds
2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]- can be compared to other pyrrole or pyridine-fused heterocycles:
2H-Pyrrolo[2,3-b]pyridine: : Lacks the functional groups present in our compound, making it less versatile in chemical reactions.
Pyrrolopyridinones with different substituents: : Variations in substituent groups can significantly alter the chemical and biological properties.
This compound stands out due to the presence of both bromine and silyl ether groups, providing unique reactivity and functionalization options.
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Properties
IUPAC Name |
5-bromo-1-(2-trimethylsilylethoxymethyl)-3H-pyrrolo[2,3-b]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2Si/c1-19(2,3)5-4-18-9-16-12(17)7-10-6-11(14)8-15-13(10)16/h6,8H,4-5,7,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRJNAUANBWOEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=O)CC2=C1N=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229584-03-5 | |
Record name | 5-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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